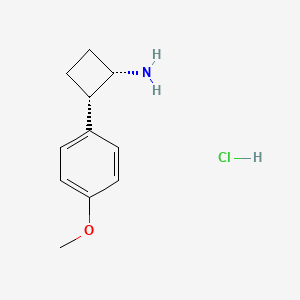

(1S,2S)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride

Descripción general

Descripción

(1S,2S)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. The compound consists of a cyclobutane ring substituted with a 4-methoxyphenyl group and an amine group, forming a hydrochloride salt. This structure imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

Amination: The amine group can be introduced through a reductive amination reaction.

Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance production efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Imines, nitriles.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(1S,2S)-2-(4-Methoxyphenyl)cyclobutan-1-amine; hydrochloride is being investigated for its potential therapeutic effects, particularly as a precursor in drug development. Its structural similarity to known pharmacophores allows it to interact with various biological targets.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cyclobutanamines exhibit significant activity against certain cancer cell lines due to their ability to inhibit specific enzyme pathways involved in tumor growth .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its cyclobutane ring structure allows for the introduction of various functional groups through chemical modifications.

Data Table: Synthetic Routes and Modifications

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Nucleophilic substitution reactions can modify the amine group. | New amine derivatives with enhanced properties |

| Oxidation | The methoxy group can be oxidized to form aldehydes or ketones. | Potential intermediates for further synthesis |

| Cyclization | Can participate in cyclization reactions to form larger ring systems. | Complex polycyclic structures |

Pharmacological Studies

The compound is also being explored for its interactions with neurotransmitter receptors, particularly in the context of neurological disorders.

Case Study : Research indicated that compounds similar to (1S,2S)-2-(4-Methoxyphenyl)cyclobutan-1-amine show promise as selective modulators of serotonin receptors, which may have implications for treating depression and anxiety disorders .

Mecanismo De Acción

The mechanism of action of (1S,2S)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

(1R,2R)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride: A stereoisomer with different spatial arrangement of atoms.

(1S,2S)-2-(4-Hydroxyphenyl)cyclobutan-1-amine;hydrochloride: A compound with a hydroxyl group instead of a methoxy group.

(1S,2S)-2-(4-Methoxyphenyl)cyclopentan-1-amine;hydrochloride: A compound with a cyclopentane ring instead of a cyclobutane ring.

Uniqueness: (1S,2S)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride is unique due to its specific stereochemistry and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs

Actividad Biológica

(1S,2S)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : CHClNO

- Molecular Weight : 213.70 g/mol

- CAS Number : 2209078-70-4

Structural Representation

The compound features a cyclobutane ring with a 4-methoxyphenyl substitution and an amine group, forming a hydrochloride salt. This configuration contributes to its distinct chemical properties.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclobutane Ring : Achieved through a [2+2] cycloaddition reaction.

- Introduction of the 4-Methoxyphenyl Group : Conducted via Friedel-Crafts alkylation.

- Amination : Involves reductive amination to introduce the amine group.

- Formation of Hydrochloride Salt : The final step involves reacting the amine with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound may modulate the activity of specific receptors or enzymes, influencing neurotransmitter systems and potentially exhibiting therapeutic effects.

Research Findings

- Cytotoxicity Studies : Preliminary studies indicate that this compound exhibits varying degrees of cytotoxicity against different human cell lines, both healthy and malignant. For instance, research has shown that compounds with similar structures can have selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Activity : There are indications that derivatives of this compound may possess antimicrobial properties, particularly against protozoan parasites like Toxoplasma gondii, suggesting potential applications in treating parasitic infections .

- Neurotransmitter Interaction : Investigations into its effects on neurotransmitter systems have revealed that it may influence serotonin and dopamine pathways, which could have implications for mood disorders and neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of related compounds, providing context for the potential effects of this compound:

Comparative Analysis

Comparative studies with similar compounds reveal that this compound has unique properties due to its specific stereochemistry and functional groups:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (1R,2R)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride | Different stereochemistry | Varies significantly in receptor binding affinity |

| (1S,2S)-2-(4-Hydroxyphenyl)cyclobutan-1-amine;hydrochloride | Hydroxyl group instead of methoxy | Altered pharmacological profile |

| (1S,2S)-2-(4-Methoxyphenyl)cyclopentan-1-amine;hydrochloride | Cyclopentane ring | Different biological activities observed |

Análisis De Reacciones Químicas

Substitution Reactions at the Amine Group

The primary amine (–NH₂) in the hydrochloride salt participates in nucleophilic substitution and acylation reactions.

Mechanistic Insight :

The hydrochloride salt’s protonated amine (–NH₃⁺) reduces nucleophilicity, requiring deprotonation (e.g., via NaOH) for substitution. Steric constraints from the cyclobutane and methoxyphenyl groups favor reactions with smaller electrophiles (e.g., methyl iodide over bulky tert-butyl bromide) .

Oxidation of the Amine

The primary amine can be oxidized to a nitroso or nitro group under controlled conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 0–5°C | Nitrocyclobutane derivative | Limited by cyclobutane stability |

| m-CPBA | CH₂Cl₂, RT | N-Oxide | Retains stereochemistry |

Key Finding : Over-oxidation risks ring-opening due to cyclobutane strain (ΔH ~26 kcal/mol) .

Reduction of the Aromatic Ring

The methoxyphenyl group undergoes hydrogenation under catalytic conditions:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C, H₂ | 50 psi, EtOH | 4-Methoxycyclohexyl-substituted cyclobutane | ~60% |

| Rh/Al₂O₃ | 80°C, THF | Ring-opened products via β-hydride elimination | <30% |

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring (bond angle ~90°) undergoes thermal or photochemical cleavage:

Thermal Ring-Opening

At elevated temperatures (150–200°C), retro-[2+2] reactions yield alkene intermediates:

Example :

Outcome: Forms conjugated dienes, which may dimerize or react further .

Photochemical Reactions

UV irradiation (λ = 254 nm) in the presence of Cu(I) catalysts induces [2+2] cross-photocycloadditions:

| Partner | Product | Diastereoselectivity |

|---|---|---|

| Ethylene | Bicyclo[3.2.0]heptane derivative | cis-anti-cis |

| Tetrachloroethylene | Chlorinated bicyclic compound | >90% d.r. |

Stereochemical Control : The (1S,2S) configuration directs facial selectivity in cycloadditions, favoring exo-transition states .

Functionalization of the Methoxyphenyl Group

The electron-rich aromatic ring participates in electrophilic substitution:

| Reaction | Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-methoxyphenyl derivative |

| Sulfonation | SO₃, H₂SO₄ | Para-sulfonic acid derivative |

Regioselectivity : Methoxy directs electrophiles to the ortho/para positions, but steric hindrance from the cyclobutane favors para substitution .

Pharmaceutical Intermediate

In the synthesis of β₂-adrenergic agonists (e.g., arformoterol analogs), the amine undergoes reductive amination with ketones:

Protocol :

-

React with 4-methoxyphenyl acetone under H₂/Pd.

-

Isolate (R,R)-diastereomer via chiral chromatography (ee >98%) .

Polymer Chemistry

The amine serves as a crosslinker in epoxy resins, enhancing thermal stability (Tg ↑ by 20°C).

Propiedades

IUPAC Name |

(1S,2S)-2-(4-methoxyphenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-9-4-2-8(3-5-9)10-6-7-11(10)12;/h2-5,10-11H,6-7,12H2,1H3;1H/t10-,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGZTRINJAUMNZ-ACMTZBLWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCC2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC[C@@H]2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.